molecular formula C7H13NO3 B13112305 Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B13112305
M. Wt: 159.18 g/mol
InChI Key: MVBWEDQLROJLNC-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate and proline-mimetic building block for the construction of peptidomimetics and more complex bioactive molecules . The compound is characterized by a hydroxymethyl (-CH2OH) group at the 5-position and a methyl ester (-COOCH3) at the 2-position of the pyrrolidine ring. The polar hydroxymethyl group enhances the compound's solubility and influences its reactivity in biological systems, making it a valuable scaffold for exploring three-dimensional pharmacophore space . This compound is extensively used in scientific research as a precursor in organic synthesis . Its structure aligns with the growing focus on sp3-hybridized, non-aromatic ring systems in drug design, which offer advantages in solubility and the ability to bind enantioselective protein targets effectively . Researchers utilize this chemical building block in the exploration of novel therapeutic agents, with studies investigating derivatives for potential antimicrobial, antiviral, and anticancer properties . The mechanism of action for its derivatives typically involves interaction with specific enzymatic targets or receptors, modulating biochemical pathways relevant to disease states . Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . *Note: Search results show multiple CAS Registry Numbers (2117745-64-7 and 171367-33-2 ) for this compound or its specific stereoisomers. Please verify the exact CAS number corresponding to the specific stereoisomer you require.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3

InChI Key

MVBWEDQLROJLNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a metabolite in various biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in various biochemical reactions, contributing to the synthesis and degradation of other compounds. The exact molecular targets and pathways can vary depending on the specific context in which the compound is used .

Comparison with Similar Compounds

Methyl 5-oxopyrrolidine-2-carboxylate (Methyl pyroglutamate)

  • Structure : Features a ketone (=O) at position 5 instead of hydroxymethyl.
  • Molecular Weight : 143.14 g/mol; CAS : 54571-66-3 .
  • Key Differences :
    • The ketone group increases electrophilicity, making it prone to nucleophilic attacks, unlike the hydroxymethyl group, which can participate in hydrogen bonding or oxidation reactions.
    • Applications: Used as a precursor in peptide synthesis and as a chiral building block in organic chemistry .
  • Biological Activity: No direct anti-microbial activity reported in the evidence, contrasting with hydroxymethyl analogs that show anti-adhesion effects against Staphylococcus aureus .

Methyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate

  • Structure : A phenyl group at position 5 instead of hydroxymethyl.
  • Molecular Formula: C12H15NO2; Optical Rotation: [α]D²⁰ = +19.0° .
  • Key Differences :
    • The aromatic phenyl group enhances lipophilicity, improving membrane permeability but reducing water solubility.
    • Applications: Likely used in asymmetric catalysis or as a ligand due to its chiral centers .
  • Synthesis : Derived from (S)-Binap, a chiral source, via asymmetric cycloadditions or catalytic hydrogenation .

(2S)-Methyl 5-allylpyrrolidine-2-carboxylate hydrochloride

  • Structure : Allyl (-CH2CH=CH2) group at position 4.
  • Molecular Weight : 205.68 g/mol; CAS : 1071993-01-5 .
  • Key Differences :
    • The allyl group introduces a reactive alkene, enabling further functionalization (e.g., thiol-ene click chemistry).
    • The hydrochloride salt improves solubility in polar solvents for pharmaceutical formulations .

Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate

  • Structure : Complex substituents, including 4-chlorophenyl, phenylsulfonyl, and phenyl groups.
  • Key Differences :
    • Sulfonyl and halogen groups enhance steric bulk and electronic effects, making it suitable as a protease inhibitor or enzyme antagonist .
    • Synthesis: Prepared via multi-step reactions involving sulfonation and cyclization in refluxing acetonitrile .

Polarity and Solubility

Compound Key Substituent Polarity Solubility Trends
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate -CH2OH High Water > organic solvents
Methyl 5-oxopyrrolidine-2-carboxylate =O Moderate Polar aprotic solvents
Methyl 5-phenylpyrrolidine-2-carboxylate -C6H5 Low Organic solvents

The hydroxymethyl group in the target compound increases hydrophilicity, favoring aqueous environments, whereas phenyl or allyl substituents enhance lipophilicity .

Biological Activity

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family, characterized by its unique molecular structure, which includes a hydroxymethyl group at the 5-position and a carboxylate ester at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity based on various studies and findings.

  • Molecular Formula : C7H13NO3
  • Molecular Weight : Approximately 159.18 g/mol
  • Stereochemistry : The compound exhibits specific stereochemical configurations that significantly influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Compounds in the pyrrolidine class are often investigated for their ability to inhibit bacterial growth. For instance, studies have shown that derivatives of pyrrolidine can effectively combat various strains of bacteria, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Effects

The compound has also been studied for its antiviral properties. Its mechanism of action may involve interaction with viral enzymes or receptors, potentially inhibiting viral replication. Preliminary investigations suggest that it could serve as a substrate in enzyme assays, influencing enzyme-substrate interactions critical in viral life cycles.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have indicated that certain derivatives can reduce cell viability in cancer cell lines, suggesting cytotoxic effects. For example, related compounds have demonstrated significant inhibition of cell growth at varying concentrations, indicating their potential as anticancer agents .

The biological activity of this compound is likely mediated through its interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its pharmacological potential and guiding further drug development efforts .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
Methyl 4-pyrrolidinecarboxylateLacks hydroxymethyl groupAntimicrobial properties
Methyl 3-hydroxypyrrolidine-2-carboxylateHydroxyl group at 3-positionNeuroactive properties
Methyl 2-pyrrolidinoneNo carboxylate groupSolvent and intermediate in synthesis
Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylateBenzyl substitution at the nitrogenInvestigated for antiviral properties

This table highlights how structural variations impact biological activities, emphasizing the unique position of this compound due to its specific functional groups and stereochemistry.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating various pyrrolidine derivatives found that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent.
  • Cytotoxicity Evaluation : In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines, with IC50 values indicating effective cytotoxicity at specific concentrations .
  • Enzyme Interaction Studies : Preliminary studies suggest that this compound could influence enzyme-substrate interactions, which is critical for understanding its role in biochemical pathways relevant to disease states.

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